molecular formula C14H20N2 B028708 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 76272-36-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B028708
CAS RN: 76272-36-1
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine analogs can be efficiently achieved through several methodologies. For instance, the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid involves amide activation, reduction, and cyclization steps (Singh et al., 2007). This process highlights the versatility of starting materials and the efficiency of synthesis techniques in accessing the bicyclic azabicycle framework.

Molecular Structure Analysis

The molecular structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives exhibits unique conformational preferences due to its bicyclic nature. Studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have shown preferred chair-envelope conformations, which are crucial for understanding their chemical reactivity and interaction with biological targets (Diez et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives is influenced by the presence of functional groups and the bicyclic structure. For example, derivatives have been synthesized to explore their affinity at D2 and 5-HT2A receptors, demonstrating the compound's versatility in medicinal chemistry applications (Thomson et al., 2006).

Physical Properties Analysis

The physical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal structures of related compounds, such as N-benzoyl derivatives, have been determined to clarify their reactivity and interaction potential, providing insights into their physical characteristics (Yamane et al., 1992).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for the application of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives. Research into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids demonstrates the creation of conformationally constrained dipeptide isosteres, showcasing the chemical versatility and potential applications of these compounds (Guarna et al., 1999).

Scientific Research Applications

  • Enantioselective Construction : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial for the synthesis of tropane alkaloids. Various methods enable direct stereochemical control in transformation or desymmetrization processes, playing a significant role in organic synthesis (S. Rodríguez et al., 2021).

  • Drug Discovery Applications : A new analogue of 2-amino-adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, shows promise for use in drug discovery and pharmaceutical applications (V. Kubyshkin et al., 2009).

  • Schizophrenia Drug Discovery : Novel azabicyclic amines exhibit significant activity at the 7 nicotinic acetylcholine receptor, which is potentially beneficial for schizophrenia drug discovery (Daniel P. Walker et al., 2008).

  • Synthesis of Unsymmetrical Ureas : A high-yield synthetic route for preparing unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold has been developed. This method uses nortropane-8-carbonyl chlorides as key intermediates and is significant for creating diverse pharmaceutical compounds (A. Agarkov & S. Gilbertson, 2008).

  • Cocaine Abuse Treatment : The 8alpha-phenyl compound 8a has shown potential as a site-specific treatment agent for cocaine abuse, with potential applications in clinical trials (Deog-Il Kim et al., 2003).

  • Zoanthamine Alkaloids : Functionalized 8-oxa-6-azabicyclo[3.2.1]octanes have been synthesized, which can be easily incorporated into various structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids, important in marine natural product chemistry (David R. Williams et al., 2007).

  • Synthesis of Epibatidine Analogs : A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, has been developed. This is significant for synthesizing compounds with potential pharmacological applications (I. Babkin et al., 2015).

  • Neurokinin (NK1) Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as a novel series of NK1 antagonists with potential therapeutic applications in neuropsychiatric disorders (Ian T Huscroft et al., 2006).

  • Dopamine Transporter Inhibitors : Compounds based on the 2,3-disubstituted 6-azabicyclo[3.2.1]octane structure have been explored as dopamine transporter inhibitors, offering insights into the development of novel therapeutics for conditions like Parkinson's disease (J. Quirante et al., 2004).

  • Muscarinic Activity in Alzheimer's Disease : The synthesis of certain azabicyclo[3.3.0]octanyl methyl-substituted aromatic heterocycles has demonstrated muscarinic activity, suggesting potential for Alzheimer's disease drug development (T. Suzuki et al., 1999).

  • Synthetic Cocaine Impurities : Studies have identified various synthetic cocaine impurities containing the 8-azabicyclo[3.2.1]octane structure, contributing to forensic science and illicit drug analysis (D. A. Cooper & A. Allen, 1984).

  • Asymmetric Synthesis in Radiopharmaceuticals : Asymmetric dealkoxycarbonylation using porcine liver esterase has been explored for synthesizing radiopharmaceuticals related to cocaine for diagnosing Parkinson's disease (M. Node et al., 1999).

Future Directions

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this compound and its derivatives, indicating potential future directions in this area of research .

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

CAS RN

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (230 mg, 0.999 mmol) in tetrahydrofuran (4 ml) was added dropwise to a suspension of lithium aluminum hydride (152 mg, 4.01 mmol) in tetrahydrofuran (3 ml) at room temperature, and the resulting mixture was refluxed for 8 hours. The reaction mixture was cooled on an ice-water bath, and water (0.2 ml), a 2N-aqueous sodium hydroxide solution (0.4 ml) and water (0.2 ml) were added thereto in that order and stirred. Subsequently, the resulting mixture was filtered and the solvent of the filtrate was distilled off to obtain 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (246 mg) containing a small amount of impurities.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3.9 g (16.9 mmol) 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime was added 3.5 g of sodium in 200 ml of pentanol by portion over 1 hr. The mixture was refluxed for 3 hrs and cooled to ambient temperature. The reaction mixture was quenched with water and extracted with 6 N HCl. The aqueous layer was basified using NaOH pellets and extracted with EtOAc. The organic layer was dried over magnesium sulfate and the solvent was removed to afford 2.9 g (80%) of crude product as a brown oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of oxime 99 (7.65 g, 33 mmol) in 1-pentanol (130 mL) at 120° C., was added sodium metal (7.6 g, 0.33 mol, 10.0 equiv) portionwise over 2 h. The mixture was stirred and heated under reflux conditions for 5 h, then was cooled to 5° C. The reaction mixture was slowly acidified with 6M HCl to a pH of 2 then was further extracted with 6M HCl (3×100 mL). The aqueous layer was gradually made basic by the addition of 5M NaOH to a pH of 10. The resulting aqueous solution was extracted with EtOAc (3×100 mL) and the combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the crude material via column chromatography (5-10% MeOH/CH2Cl2) afforded pure 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine 100 as a solid (2.60 g, 36%).
Name
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 3
Reactant of Route 3
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 4
Reactant of Route 4
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 5
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 6
Reactant of Route 6
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Citations

For This Compound
7
Citations
WM Kazmierski, C Aquino, BA Chauder… - Journal of medicinal …, 2008 - ACS Publications
We describe robust chemical approaches toward putative CCR5 scaffolds designed in our laboratories. Evaluation of analogues in the 125 I-[MIP-1β] binding and Ba-L-HOS antiviral …
Number of citations: 42 pubs.acs.org
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
A novel class of potent CCR3 receptor antagonists were designed and synthesized starting from N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide (1),which was found by …
Number of citations: 16 www.sciencedirect.com
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
In our previous study on discovering novel types of CCR3 antagonists, we found a fluoronaphthalene derivative (1) that exhibited potent CCR3 inhibitory activity with an IC 50 value of …
Number of citations: 16 www.sciencedirect.com
P Peng, H Chen, Y Zhu, Z Wang, J Li… - Journal of medicinal …, 2018 - ACS Publications
CC-chemokine receptor 5 (CCR5) is an attractive target for preventing the entry of human immunodeficiency virus 1 (HIV-1) into human host cells. Maraviroc is the only CCR5 antagonist…
Number of citations: 39 pubs.acs.org
B Huang, H Wang, Y Zheng, M Li, G Kang… - Journal of Medicinal …, 2021 - ACS Publications
Crystal structures of ligand-bound G-protein-coupled receptors provide tangible templates for rationally designing molecular probes. Herein, we report the structure-based design, …
Number of citations: 9 pubs.acs.org
L Huang, H Li, L Li, L Niu, R Seupel, C Wu… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we report the discovery of a series of new P300/CBP-associated factor (PCAF) bromodomain (BRD) inhibitors, which were obtained through a hit discovery process and …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.